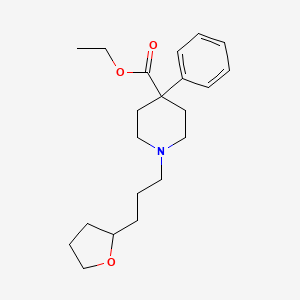

4-Phenyl-1-(3-(tetrahydro-2-furyl)propyl)isonipecotic acid ethyl ester

Description

Properties

CAS No. |

2260-45-9 |

|---|---|

Molecular Formula |

C21H31NO3 |

Molecular Weight |

345.5 g/mol |

IUPAC Name |

ethyl 1-[3-(oxolan-2-yl)propyl]-4-phenylpiperidine-4-carboxylate |

InChI |

InChI=1S/C21H31NO3/c1-2-24-20(23)21(18-8-4-3-5-9-18)12-15-22(16-13-21)14-6-10-19-11-7-17-25-19/h3-5,8-9,19H,2,6-7,10-17H2,1H3 |

InChI Key |

QHDJAMFGKRJOLY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCCC2CCCO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(3-(tetrahydro-2-furyl)propyl)isonipecotic acid ethyl ester typically involves multi-step organic reactions. One common method includes the alkylation of isonipecotic acid with 3-(tetrahydro-2-furyl)propyl bromide, followed by esterification with ethanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(3-(tetrahydro-2-furyl)propyl)isonipecotic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the tetrahydrofuran ring, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Phenyl-1-(3-(tetrahydro-2-furyl)propyl)isonipecotic acid ethyl ester has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(3-(tetrahydro-2-furyl)propyl)isonipecotic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between the target compound and its closest structural analogs:

Key Structural Differences

Substituent Variations: The target compound features a 3-(tetrahydrofurfuryl)propyl chain, enhancing lipophilicity compared to Furethidine’s shorter 2-(tetrahydrofurfurylmethoxy)ethyl group. This difference may influence blood-brain barrier penetration . Piminodine substitutes the tetrahydrofuran moiety with a 3-phenylaminopropyl group, introducing a secondary amine that may alter receptor binding kinetics .

Pharmacological Activity: Piminodine is explicitly classified as a narcotic analgesic with documented µ-opioid receptor agonism, whereas the target compound’s activity is inferred from structural analogs . Furethidine and Benzethidine are both controlled opioids, though Furethidine’s tetrahydrofuran ring may confer distinct metabolic stability compared to Benzethidine’s benzyl ether .

Regulatory Status: The target compound is listed under international narcotics control frameworks (e.g., UNODC schedules) alongside Piminodine and Furethidine due to structural and functional similarities .

Q & A

Basic: What are the recommended methods for synthesizing 4-phenyl-1-(3-(tetrahydro-2-furyl)propyl)isonipecotic acid ethyl ester, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves multi-step nucleophilic substitution or condensation reactions. Key steps include:

- Alkylation of the piperidine core using a propyl linker bearing a tetrahydrofuran moiety under anhydrous conditions (e.g., DMF as solvent, NaH as base) .

- Esterification of the carboxylic acid intermediate with ethanol in the presence of a catalyst like H₂SO₄ or DCC.

Optimization strategies: - Use kinetic studies to identify rate-limiting steps (e.g., varying temperature/pH).

- Employ HPLC or GC-MS to monitor intermediate purity and adjust reaction times .

- Consider microwave-assisted synthesis to enhance yields of sterically hindered intermediates .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

A combination of spectroscopic and chromatographic methods is critical:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify substituent positions and stereochemistry .

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

- X-ray crystallography (if crystalline) to resolve ambiguous spatial arrangements .

- FT-IR to confirm functional groups (e.g., ester carbonyl stretch at ~1740 cm⁻¹) .

Basic: How should researchers design initial biological activity screenings for this compound?

Answer:

Prioritize assays aligned with structural analogs (e.g., piperidine derivatives with CNS activity):

- In vitro receptor binding assays (e.g., GABAₐ or sigma-1 receptors) using radioligand displacement .

- Cell viability assays (MTT or ATP-based) to assess cytotoxicity in relevant cell lines.

- Computational docking (AutoDock Vina) to predict target affinity and guide assay selection .

Advanced: How can researchers resolve discrepancies in reported bioactivity data across studies?

Answer:

Contradictions often arise from variability in experimental design. Mitigation strategies include:

- Standardization of assay protocols (e.g., consistent cell lines, buffer pH, and incubation times) .

- Meta-analysis of raw data from published studies to identify confounding factors (e.g., solvent effects) .

- Dose-response validation using orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

Advanced: What computational approaches are suitable for studying this compound’s interaction with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to assess stability of binding poses (AMBER or GROMACS) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic interactions at active sites (e.g., charge transfer in ester groups) .

- Free Energy Perturbation (FEP) : Predict binding free energy changes for structural analogs .

Advanced: How can researchers investigate the compound’s stability under varying physiological or storage conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then analyze degradation products via LC-MS .

- pH stability profiling : Incubate in buffers (pH 1–10) and monitor hydrolysis kinetics using NMR .

- Long-term stability : Use accelerated stability testing (ICH guidelines) with periodic HPLC quantification .

Advanced: What strategies are recommended for scaling up synthesis without compromising yield?

Answer:

- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., ReactIR) to adjust parameters dynamically .

- Flow chemistry : Improve heat/mass transfer for exothermic reactions (e.g., tetrahydrofuran alkylation) .

- Design of Experiments (DoE) : Optimize variables (catalyst loading, solvent ratio) using response surface methodology .

Advanced: How can researchers validate the compound’s pharmacokinetic properties preclinically?

Answer:

- In vitro ADME : Assess metabolic stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and Caco-2 permeability .

- In vivo PK studies : Administer to rodent models and collect plasma for LC-MS/MS analysis of t₁/₂, Cmax, and bioavailability .

- PBPK modeling : Predict human PK parameters using GastroPlus or Simcyp .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.